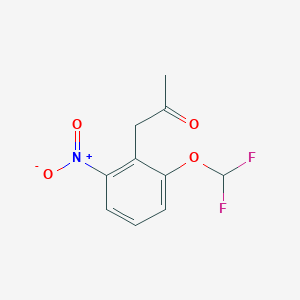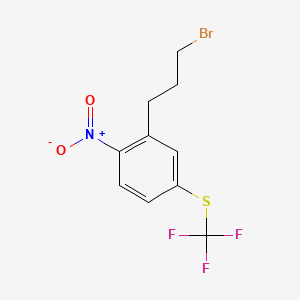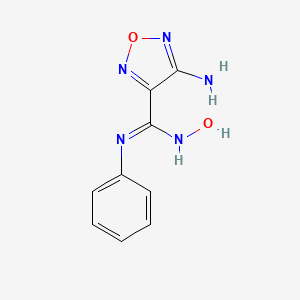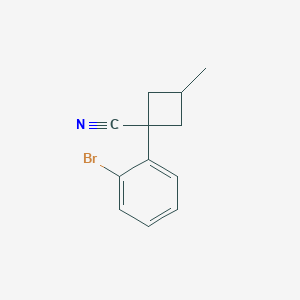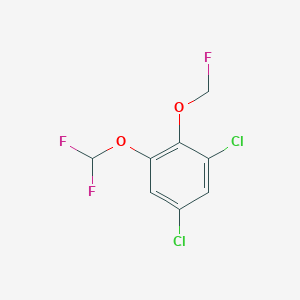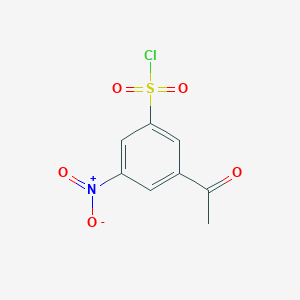
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO5S and a molecular weight of 263.65 g/mol . This compound is characterized by the presence of acetyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of acetylbenzene followed by sulfonylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the nitro and sulfonyl chloride groups can direct incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonylation: Chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) are used for sulfonylation reactions.
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonate Ester Derivatives: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Applications De Recherche Scientifique
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the acetyl group.
4-Acetyl-3-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.
2-Acetyl-5-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.
Uniqueness
3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and nitro groups on the benzene ring, along with the sulfonyl chloride group, allows for versatile chemical transformations and applications in various fields of research .
Propriétés
Formule moléculaire |
C8H6ClNO5S |
|---|---|
Poids moléculaire |
263.66 g/mol |
Nom IUPAC |
3-acetyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO5S/c1-5(11)6-2-7(10(12)13)4-8(3-6)16(9,14)15/h2-4H,1H3 |
Clé InChI |
ODTZXMMLMBDWQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


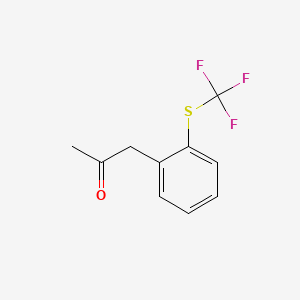
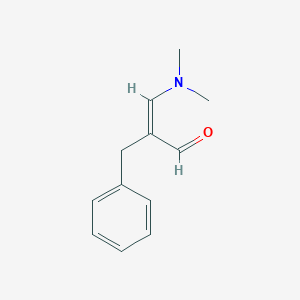
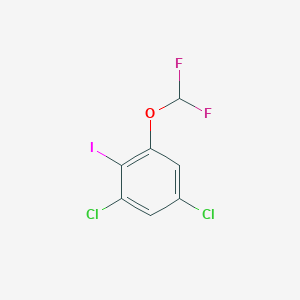
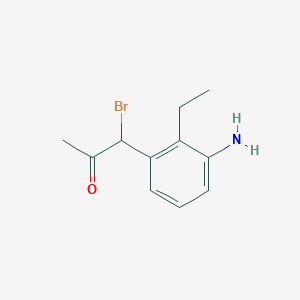
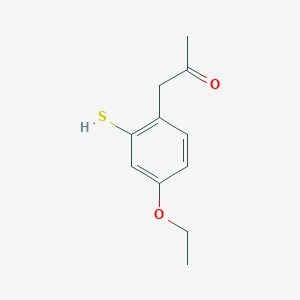
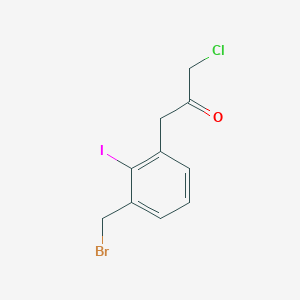
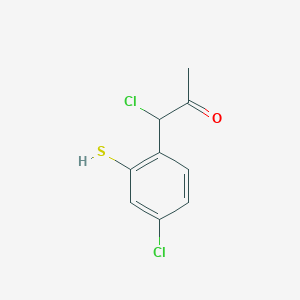
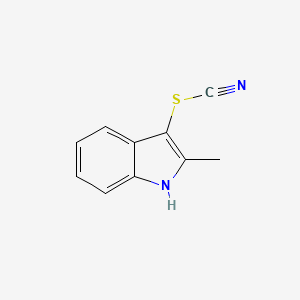
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
